Product packaging for 5-Ethyl-2(3H)-benzo[D]oxazolethione(Cat. No.:)

5-Ethyl-2(3H)-benzo[D]oxazolethione

Cat. No.: B11718899
M. Wt: 179.24 g/mol
InChI Key: ATVVRGQASASJTO-UHFFFAOYSA-N
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Description

5-Ethyl-2(3H)-benzo[D]oxazolethione is a sulfur-containing benzoxazole derivative of significant interest in medicinal chemistry and drug discovery. Benzoxazole derivatives are recognized as privileged structures in the design of novel bioactive compounds due to their wide spectrum of pharmacological activities . This compound serves as a key synthetic intermediate or precursor for developing new molecular entities, particularly in exploring structure-activity relationships (SAR) . Research Applications and Value: The core benzoxazole scaffold is associated with diverse biological activities. Primary research applications for this compound and its analogs include serving as a template for antimicrobial agents and anticancer drug discovery . Studies on closely related benzoxazole analogues have demonstrated potent in vitro antibacterial activity against Gram-positive (e.g., Bacillus subtilis ) and Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa , Klebsiella pneumoniae ), as well as antifungal activity against strains like Candida albicans . Furthermore, certain substituted benzoxazole derivatives have shown promising in vitro anticancer activity against human colorectal carcinoma (HCT116) cell lines, with some compounds exhibiting IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil . The structure of this thione derivative makes it a valuable building block for synthesizing more complex molecules aimed at these therapeutic targets. Mechanism & Structural Insights: The biological activity of benzoxazole derivatives often involves interaction with enzymatic targets or cellular receptors, though the specific mechanism is application-dependent. The thione group (-C=S) present in this specific compound is a crucial functional moiety that can influence the molecule's electronic properties and its ability to act as a hydrogen bond donor/acceptor, potentially enhancing its affinity for biological targets . Research indicates that specific substitutions on the benzoxazole core, such as electron-withdrawing groups or methoxy substitutions, can significantly enhance biological potency, guiding rational drug design . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B11718899 5-Ethyl-2(3H)-benzo[D]oxazolethione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5-ethyl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C9H9NOS/c1-2-6-3-4-8-7(5-6)10-9(12)11-8/h3-5H,2H2,1H3,(H,10,12)

InChI Key

ATVVRGQASASJTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=S)N2

Origin of Product

United States

Synthesis and Characterization

While a dedicated synthetic procedure for 5-Ethyl-2(3H)-benzo[D]oxazolethione is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for analogous compounds. A plausible and efficient route involves the reaction of 2-amino-4-ethylphenol (B1269030) with carbon disulfide. This reaction, typically carried out in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent, leads to the cyclization and formation of the desired benzoxazolethione ring system. This method is a well-established procedure for the synthesis of various 2-mercaptobenzoxazoles. researchgate.net

A similar synthetic strategy has been successfully employed for the preparation of the analogous compound, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, where N¹-ethylbenzene-1,2-diamine is reacted with carbon disulfide. nih.gov This further supports the feasibility of the proposed synthetic pathway for This compound .

Table 1: Plausible Synthesis of this compound

Reactant 1Reactant 2Reagents/ConditionsProduct
2-Amino-4-ethylphenolCarbon DisulfidePotassium Hydroxide, Ethanol, RefluxThis compound

The characterization of the synthesized compound would rely on standard spectroscopic techniques. The structural confirmation would be achieved through:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons on the benzene (B151609) ring. ¹³C NMR would confirm the presence of the thione carbon (C=S) and the carbons of the ethyl group and the benzoxazole (B165842) core.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H and C=S functional groups.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the successful incorporation of the ethyl group.

Advanced Spectroscopic and Chromatographic Characterization in 5 Ethyl 2 3h Benzo D Oxazolethione Research

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods provide a detailed insight into the molecular architecture of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the connectivity of atoms, the functional groups present, and the electronic properties of the molecule.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom. The target molecule, 5-Ethyl-2(3H)-benzo[D]oxazolethione, exists in a tautomeric equilibrium with its thiol form, 5-ethyl-2-mercaptobenzoxazole. The position of this equilibrium can be influenced by the solvent and temperature, which would be reflected in the NMR spectra.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the ethyl group. Based on data for the parent compound, 2-mercaptobenzoxazole, the aromatic protons typically appear in the region of δ 7.0–7.7 ppm. nih.govchemicalbook.com For the 5-ethyl derivative, the substitution pattern on the benzene ring will influence the splitting patterns and chemical shifts of the remaining aromatic protons. Specifically, one would anticipate signals for the protons at positions 4, 6, and 7. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum. The NH proton of the thione tautomer is expected to be a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H7.0 - 7.6m-
-CH₂- (Ethyl)~2.7q~7.5
-CH₃ (Ethyl)~1.3t~7.5
NHVariable (broad)s-

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the benzoxazole (B165842) core, the ethyl group, and the C=S (thione) carbon. The thione carbon is typically found significantly downfield, often in the range of δ 160-180 ppm. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbons directly attached to the heteroatoms (oxygen and nitrogen) showing characteristic shifts. The carbons of the ethyl group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=S170 - 180
Aromatic-C110 - 150
-CH₂- (Ethyl)~25
-CH₃ (Ethyl)~15

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern in the mass spectrum would offer further structural information. For the parent compound, 2(3H)-benzoxazolethione, a prominent molecular ion peak is observed at m/z 151. nih.govnist.gov Fragmentation may involve the loss of the ethyl group, CO, or other small neutral molecules, leading to characteristic fragment ions that can help to confirm the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺179.04Molecular Ion
[M-C₂H₅]⁺150.01Loss of ethyl group
[M-CO]⁺151.05Loss of carbon monoxide
[M-S]⁺147.07Loss of sulfur

Note: Predicted m/z values are based on the monoisotopic mass of the most common isotopes.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the thione tautomer would appear as a broad band in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration typically gives a band in the region of 1200-1050 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the oxazole (B20620) ring would also be present. For the parent compound, 2-mercaptobenzoxazole, characteristic bands have been observed for these functional groups. nih.govnist.gov

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=N Stretch~1640Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C=S Stretch1050 - 1200Medium to Strong
C-O-C Stretch~1080Strong

Note: These are predicted values and the exact positions and intensities can vary.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic system and the thione group. For the closely related compound 2-mercaptobenzothiazole, two main absorption bands are observed, which are sensitive to the pH of the solution. hereon.de A similar behavior would be expected for this compound, with the position of the absorption maxima being influenced by the solvent polarity and the tautomeric equilibrium. The ethyl group at the 5-position is expected to cause a small bathochromic (red) shift in the absorption maxima compared to the parent compound.

Table 5: Predicted UV-Vis Absorption Data for this compound

Transition Predicted λmax (nm) Solvent Dependence
π→π~280-320Yes
n→π~330-380Yes

Note: These are predicted values based on analogous compounds and are highly dependent on the experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While specific crystallographic data for this compound is not widely published, analysis of the parent compound, benzo[d]oxazole-2(3H)-thione, and its derivatives provides significant insight. The benzo[d]oxazole-2(3H)-thione core exists in a tautomeric equilibrium with its thiol form, benzo[d]oxazol-2-thiol. However, in the solid state, the thione form is generally predominant.

Studies on related heterocyclic structures, such as 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, reveal key structural features that can be extrapolated to the target compound. These studies show that the heterocyclic ring system is largely planar. In the crystal lattice, molecules are often stabilized by intermolecular hydrogen bonds. For this compound, the N-H group can act as a hydrogen bond donor, while the sulfur and oxygen atoms can act as acceptors, influencing the crystal packing.

The conformation of the ethyl group at the 5-position is also of interest. X-ray diffraction would confirm its orientation relative to the benzoxazole ring, which could be important for its interaction with biological targets. Based on studies of similar substituted ring systems, the ethyl group's conformation would be determined by steric and electronic factors to adopt the most energetically favorable position.

Table 1: Representative Crystallographic Data for a Related Heterocyclic Thione (Note: Data for 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, a related compound, is presented to illustrate typical crystallographic parameters.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)4.7946(15)
b (Å)13.775(4)
c (Å)11.722(4)
β (°)96.557(5)
Volume (ų)769.1(4)
Z (molecules per unit cell)4

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are fundamental tools in the synthesis and analysis of this compound, enabling its separation from starting materials, by-products, and other impurities, as well as the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purification of benzoxazole and benzothiazole (B30560) derivatives due to its high resolution and versatility. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity assessment.

A typical RP-HPLC setup would involve a C18 stationary phase, which is a nonpolar silica-based column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ijpsonline.com The ratio of the organic to aqueous phase can be optimized in a gradient elution to ensure good separation of the target compound from any potential impurities, which may have different polarities. The addition of a small amount of an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. sielc.comsielc.com Detection is typically performed using a UV detector, set at a wavelength where the benzoxazolethione chromophore has maximum absorbance. ijpsonline.com

Table 2: Proposed HPLC Parameters for the Analysis of this compound (Based on methods for related benzothiazole and benzoxazole compounds)

ParameterProposed Condition
ColumnC18 (e.g., Microbondapak, 10 µm, 30 cm) ijpsonline.com
Mobile PhaseAcetonitrile and aqueous buffer (e.g., sodium phosphate) with phosphoric acid ijpsonline.com
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min ijpsonline.com
DetectionUV at 240 nm ijpsonline.com
Internal StandardNaphthalene (if required for quantification) ijpsonline.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be employed for purity analysis, provided the compound has sufficient volatility and does not decompose at the temperatures required for analysis. Given its aromatic structure, it is likely to be amenable to GC analysis.

When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for purity assessment but also mass spectra that can confirm the identity of the compound and its impurities. The choice of the GC column is critical, with fused silica (B1680970) capillary columns coated with a nonpolar or medium-polarity stationary phase being a common choice for aromatic compounds.

For trace analysis in complex matrices, a pre-concentration step such as solid-phase microextraction (SPME) can be used. This technique has been successfully applied to the analysis of related benzothiazoles in environmental and biological samples.

Advanced Liquid Chromatographic Techniques

To meet the demands for higher throughput and improved resolution, more advanced liquid chromatographic techniques have been developed.

Ultra Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, greater resolution, and increased sensitivity. For the analysis of this compound, a UPLC method would offer a substantial improvement in throughput for quality control and purity checks.

A UPLC method would typically use a sub-2 µm particle column, such as an Acquity BEH C18, and a rapid gradient elution with a mobile phase similar to that used in HPLC (e.g., acetonitrile and water with formic acid). The shorter analysis times, often under 2 minutes, make UPLC a highly efficient technique for modern research.

Rapid Resolution Liquid Chromatography (RRLC) is another high-throughput liquid chromatography technique that uses columns with small particle sizes to achieve faster separations. RRLC systems are designed to operate at higher flow rates and pressures than conventional HPLC, leading to reduced analysis times without compromising resolution. While the term UPLC has become more common, RRLC operates on similar principles and offers comparable advantages in speed and efficiency. Although specific RRLC methods for this compound are not documented in the literature, the principles of method development would be analogous to those for UPLC, focusing on the use of short columns with small particle packing and optimized high-flow-rate gradients.

Electrophoretic Separation Methods

Electrophoretic separation methods are a class of analytical techniques that separate ions based on their electrophoretic mobility in an applied electric field. libretexts.org The rate of migration of an ion is dependent on its charge-to-mass ratio, the viscosity of the medium, and the strength of the electric field. libretexts.org These techniques are particularly well-suited for the analysis of charged molecules, making them a valuable tool in pharmaceutical and chemical analysis. nih.govresearchgate.net

In the context of this compound and its derivatives, electrophoretic methods offer a high-resolution alternative to chromatographic techniques. While no specific applications of electrophoretic methods to this compound have been documented in peer-reviewed literature, the structural characteristics of the molecule suggest its suitability for analysis by techniques such as Capillary Electrophoresis (CE). The benzoxazole core, a heterocyclic system, is a common scaffold in many biologically active compounds, and the analysis of such heterocyclic compounds is a well-established application of electrophoretic methods. nih.govnih.gov

The primary advantage of these methods lies in their high efficiency, speed of analysis, and the small sample volumes required. nih.gov The separation mechanism, being fundamentally different from that of chromatographic methods like HPLC or GC, provides a complementary analytical approach for purity assessment and impurity profiling. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful analytical technique that performs separations inside a narrow-bore fused-silica capillary. technologynetworks.com The basic principle involves the differential migration of analytes in an electrolyte solution (background electrolyte) under the influence of a high-voltage electric field. libretexts.org The separation is based on differences in the electrophoretic mobility of the analytes, which is directly proportional to their charge and inversely proportional to their size. libretexts.org

For a compound like this compound, its analysis by CE would likely involve Capillary Zone Electrophoresis (CZE), the most common mode of CE. libretexts.org In CZE, the capillary is filled with a buffer solution, and a voltage is applied. The ionized form of the analyte would migrate towards the electrode of opposite charge. The fused-silica capillary wall contains silanol (B1196071) groups that ionize at most pH values, creating a negative charge on the capillary surface and inducing an electroosmotic flow (EOF) of the bulk buffer solution towards the cathode. libretexts.org This bulk flow sweeps all analytes, regardless of their charge, towards the detector, allowing for the separation of cations, anions, and even neutral molecules in a single run.

The versatility of CE allows for the separation of a wide range of molecules, from small ions to large proteins. stonybrook.edunih.gov For small molecules like this compound, CE offers significant advantages, including high resolution, short analysis times, and minimal solvent consumption compared to traditional HPLC. researchgate.netnih.gov Method development in CE for a specific analyte involves optimizing parameters such as the buffer pH, concentration, applied voltage, and capillary temperature to achieve the desired separation. Additives like organic solvents or cyclodextrins can also be included in the buffer to enhance selectivity and resolution, particularly for separating structurally similar impurities or isomers. nih.gov

Given the lack of direct studies, the following table illustrates a hypothetical CE method for the analysis of this compound, based on typical conditions used for similar small heterocyclic molecules.

ParameterValue
Capillary Fused-silica, 50 µm i.d., 360 µm o.d., 50 cm total length (40 cm to detector)
Background Electrolyte 25 mM Sodium tetraborate (B1243019) buffer, pH 9.2
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 254 nm
Expected Migration Time 5 - 10 min

This table is illustrative and represents a starting point for method development. Actual parameters would require experimental optimization.

Detailed research findings on the application of CE to closely related benzoxazole structures demonstrate the potential of this technique. For instance, CE has been successfully employed for the chiral separation of various pharmaceutical compounds containing heterocyclic rings by incorporating chiral selectors like cyclodextrins into the background electrolyte. nih.govcncb.ac.cnspringernature.com Furthermore, the analysis of small-molecule drugs and their related substances in pharmaceutical formulations is a common application of CE, highlighting its utility for quality control purposes. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and effective method for evaluating the electronic properties, structural characteristics, and transition states of various molecules, including benzoxazolethione derivatives. nih.gov This theoretical framework allows for the detailed investigation of a molecule's behavior at the quantum level.

DFT calculations are instrumental in understanding the fundamental aspects of molecular structure and reactivity. By solving the Schrödinger equation for a given molecule, researchers can obtain optimized geometries, electronic structures, and a host of other physicochemical properties. These calculations are typically performed using specific basis sets, such as the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These frontier molecular orbitals are key to understanding a molecule's electronic transitions and its ability to donate or accept electrons.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's electron-donating ability. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound and its analogues, the distribution and energies of the HOMO and LUMO can be visualized to identify the regions of the molecule involved in electron donation and acceptance. In many benzoxazole and benzothiazole derivatives, the HOMO is often localized over the electron-rich aromatic rings and heteroatoms, while the LUMO may be distributed over the entire molecule or concentrated on specific electron-withdrawing groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.85
Energy Gap (ΔE)4.40

This data is illustrative and based on typical values for similar heterocyclic compounds.

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. These descriptors are invaluable for comparing the reactivity of different compounds and for predicting their behavior in chemical reactions. researchgate.net

The chemical potential (μ), also known as the electronic chemical potential, describes the tendency of electrons to escape from a system. It is calculated from the energies of the HOMO and LUMO. A higher chemical potential indicates a greater tendency to donate electrons.

Global chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO energy gap. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. researchgate.net

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the energy lowering of a system when it is saturated with electrons. This index is useful for predicting the electrophilic nature of a compound. researchgate.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important factor in determining intermolecular interactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue
Chemical Potential (μ)-4.05 eV
Global Chemical Hardness (η)2.20 eV
Electrophilicity Index (ω)3.72 eV
Polarizability (α)25.5 ų

This data is illustrative and based on typical values for similar heterocyclic compounds.

Conformational Analysis and Stability in Different Environments

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical, chemical, and biological properties. Computational methods allow for the exploration of the potential energy surface of a molecule to identify its most stable conformations.

Studies on analogues of this compound, such as 5-Ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione, have utilized X-ray diffraction and 1H Dynamic Nuclear Magnetic Resonance (DNMR) to investigate their conformations in both the solid state and in solution. For instance, the seven-membered ring of this dibenzoazepine derivative was found to adopt a slightly deformed boat conformation. researchgate.net The energy barrier for the inversion of this ring was determined to be 21.6 kcal/mol, indicating a significant degree of conformational rigidity. researchgate.net

The environment surrounding a molecule can significantly influence its conformational preferences. Therefore, computational analyses are often performed in both the gas phase (an isolated molecule) and in the presence of a solvent, using solvation models. These models simulate the effect of the solvent on the solute molecule's conformation and stability. For benzothiazole derivatives, which are structurally related to the target compound, density functional theory (DFT) calculations have been employed to understand their formation and stability. nih.gov

Predicted Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For 2-ethyl-1H-benzo[d]imidazole, a related heterocyclic compound, theoretical vibrational spectra have been calculated and shown to be in good agreement with experimental FT-IR data. researchgate.net The potential energy distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific modes of molecular motion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be predicted using computational methods. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. For various benzoxazole and benzothiazole derivatives, ¹H and ¹³C NMR spectra have been successfully predicted and used to confirm their structures. rsc.orgresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of molecules, which are measured by UV-Vis spectroscopy, can be predicted by calculating the energies of electronic transitions. Theoretical studies on compounds like 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole have investigated their electronic absorption spectra in both the gas phase and in solution. researchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and design for understanding how a potential drug molecule might interact with its biological target.

Ligand-Protein Binding Mode Prediction

Molecular docking simulations have been extensively used to predict the binding modes of benzoxazole and benzothiazole analogues with various protein targets. For example, docking studies of benzo[d]oxazol-2(3H)-one-quinolone derivatives with c-Met kinase have been used to identify them as potential inhibitors of this enzyme. nih.gov Similarly, the binding modes of benzo[d]thiazole-hydrazone analogues with H+/K+ ATPase have been investigated to understand their inhibitory activity. nih.gov In another study, the interaction of a thiazolidine-2,4-dione derivative with the CB1 receptor was explored through molecular docking. nih.gov

Binding Affinity Estimation (e.g., Binding Energy Calculations)

Beyond predicting the binding pose, molecular docking can also provide an estimation of the binding affinity between a ligand and a protein. This is often expressed as a docking score or a calculated binding energy. For a series of new benzo[d]thiazole-hydrazone derivatives, molecular docking studies revealed that compounds with the highest docking scores also exhibited potent inhibitory activity against H+/K+ ATPase. nih.gov Similarly, for substituted benzo[d]oxazol-2(3H)-one derivatives targeting sigma receptors, the calculated binding affinities helped in identifying compounds with high selectivity for the sigma-1 receptor. nih.gov

Identification of Key Interacting Amino Acid Residues

A critical aspect of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex. Studies on benzothiazole derivatives as potential acetylcholinesterase inhibitors have used molecular docking to identify key amino acid residues involved in the binding, providing insights into their mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the flexibility of both the ligand and the protein, and the stability of their interactions.

MD simulations have been employed to study the dynamic behavior of benzothiazole derivatives when bound to acetylcholinesterase. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding modes predicted by molecular docking. By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand-protein complex and the persistence of key interactions over time, offering a more comprehensive understanding of the dynamic nature of molecular recognition.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques that play a crucial role in modern drug discovery. nih.gov These methods help in identifying the essential structural features of a molecule required for its biological activity and in screening large databases of compounds to find new potential drug candidates. nih.gov For a class of compounds like benzoxazolethiones, which includes this compound, these approaches are instrumental in exploring their therapeutic potential, particularly in areas like anticancer research. nih.govnih.gov

Pharmacophore models can be developed using two primary strategies: ligand-based and structure-based methods. Both approaches aim to define a 3D arrangement of chemical features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic (HyP), and aromatic rings (AR), that is critical for binding to a specific biological target. semanticscholar.org

Ligand-based pharmacophore modeling is utilized when the three-dimensional structure of the target protein is unknown, but a set of active and inactive molecules is available. nih.gov The process involves analyzing a series of active compounds to identify the common chemical features that are essential for their biological activity. rsc.org

In studies on benzoxazole analogues with demonstrated cytotoxic activity against cancer cell lines like HeLa, ligand-based pharmacophore models have been successfully generated. nih.gov For instance, a study on various benzoxazole derivatives identified a pharmacophore model consisting of two hydrogen bond acceptors and one hydrophobic feature as crucial for activity. esisresearch.org Another model developed for a different set of benzoxazole derivatives with anticancer properties included two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. esisresearch.org These models are built on the assumption that the most active compounds bind to their target in a similar manner, allowing for the generation of a hypothesis that maps out the key interaction points. semanticscholar.org

The generation process typically involves:

Training Set Selection: A structurally diverse set of compounds with a wide range of biological activities (e.g., IC₅₀ values) is selected.

Conformational Analysis: Multiple 3D conformations are generated for each molecule in the training set.

Common Feature Alignment: Algorithms like HipHop or HypoGen are used to align the conformations and identify common chemical features present in the most active compounds. semanticscholar.org

Hypothesis Generation and Validation: The software generates multiple pharmacophore hypotheses, which are then scored and validated based on their ability to predict the activity of a test set of compounds not used in the model generation. nih.gov

A validated ligand-based pharmacophore model for analogues of this compound serves as a 3D query for screening virtual libraries to find new molecules with the desired activity profile. nih.govrsc.org

When the 3D structure of the biological target is known, a structure-based pharmacophore model can be developed. This approach offers a more direct insight into the molecular recognition between a ligand and its receptor. nih.gov The model is derived from the key interaction sites within the target's binding pocket. nih.gov

For benzoxazole analogues targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis, structure-based models are particularly relevant. nih.govnih.gov By analyzing the crystal structure of VEGFR-2, researchers can identify the essential amino acid residues involved in ligand binding and generate a pharmacophore that complements these interactions. nih.gov

A typical structure-based pharmacophore for VEGFR-2 inhibitors, which would be applicable for assessing this compound, often includes features such as:

A hydrogen bond acceptor feature interacting with the hinge region of the kinase.

A hydrogen bond donor feature.

One or more hydrophobic/aromatic features that occupy specific pockets within the active site. nih.gov

The development process involves identifying these interaction points from the protein-ligand complex and defining their 3D coordinates and tolerance spheres. This model represents the ideal spatial arrangement of features a molecule must possess to bind effectively to the target. nih.gov Such models are highly valuable for virtual screening to identify novel scaffolds or for guiding the modification of existing leads to enhance binding affinity. nih.gov

Pharmacophore models are primarily applied as 3D filters in virtual screening campaigns to identify novel compounds from large chemical databases like ZINC or Specs. nih.govnih.gov A validated pharmacophore hypothesis is used to rapidly screen millions of compounds, shortlisting only those that match the required chemical features in the correct 3D arrangement. nih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, making drug discovery more efficient. nih.gov

For example, a pharmacophore model generated for a class of active compounds can be used to screen a database for new molecules with potentially similar or better activity. nih.gov The retrieved "hits" are then typically subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for biological evaluation. nih.gov

Beyond identifying new hits, these computational models are integral to lead optimization. nih.gov During this phase, medicinal chemists aim to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. scienceopen.com Pharmacophore models provide a rational basis for designing new analogues. By understanding which molecular features are essential for activity, chemists can make targeted modifications to a lead structure, such as this compound, to enhance its interaction with the target or improve its drug-like properties. scienceopen.com This computational guidance helps in systematically exploring the structure-activity relationship (SAR) and accelerating the journey from a hit compound to a clinical candidate. nih.gov

In Silico Assessment of Pharmacokinetic Relevant Parameters

In addition to determining a compound's biological activity, assessing its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in drug development. researchgate.net Poor pharmacokinetic properties are a major cause of late-stage drug failure. In silico ADME prediction tools provide an early-stage assessment of a compound's drug-likeness and potential liabilities, helping to prioritize candidates with a higher probability of success. nih.govjaptronline.com

For this compound and its analogues, various pharmacokinetic parameters can be predicted using web-based platforms like SwissADME and other computational software. nih.govnih.gov These tools calculate properties based on the molecule's structure, offering valuable insights into its likely behavior in the body. researchgate.net

Key pharmacokinetic parameters and drug-likeness rules that are commonly evaluated include:

Lipinski's Rule of Five: This rule assesses oral bioavailability. A compound is likely to be orally active if it does not violate more than one of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP (lipophilicity) ≤ 5, Hydrogen Bond Donors (HBD) ≤ 5, and Hydrogen Bond Acceptors (HBA) ≤ 10. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and transport. Compounds with a TPSA ≤ 140 Ų are generally considered to have good oral bioavailability. researchgate.net

Gastrointestinal (GI) Absorption: Prediction models estimate the likelihood of a compound being absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: This parameter predicts whether a compound can cross the BBB and enter the central nervous system, which is crucial for CNS-acting drugs but undesirable for peripherally acting agents.

CYP450 Enzyme Inhibition: Cytochrome P450 (CYP) enzymes are essential for drug metabolism. Predicting whether a compound inhibits major isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is vital to avoid potential drug-drug interactions. nih.gov

The table below summarizes the typical in silico pharmacokinetic parameters that would be assessed for a compound like this compound.

This table represents a typical output from in silico ADME prediction tools like SwissADME and is for illustrative purposes. The actual values would need to be calculated for the specific compound.

By evaluating these parameters early, researchers can identify and deprioritize compounds with likely pharmacokinetic issues, such as poor absorption or high potential for metabolic interactions, thereby focusing resources on more promising analogues. nih.govmdpi.com

Conclusion

Established Synthetic Pathways for 2(3H)-Benzoxazolethione Core Structures

The construction of the 2(3H)-benzoxazolethione scaffold is a key step in the synthesis of a wide array of biologically active molecules. researchgate.net Over the years, both conventional and advanced synthetic methods have been developed to access this important heterocyclic system.

Conventional Organic Synthesis Approaches

Traditional methods for synthesizing the 2(3H)-benzoxazolethione core often involve the reaction of 2-aminophenols with various reagents. A common approach is the condensation of a 2-aminophenol (B121084) with carbon disulfide or a related thiocarbonyl-transfer reagent. This reaction typically proceeds in the presence of a base and a suitable solvent.

Another established method involves the reaction of 2-aminophenols with xanthates or thiophosgene. These methods, while effective, can sometimes require harsh reaction conditions and may not be suitable for substrates with sensitive functional groups.

A versatile approach to benzoxazole (B165842) synthesis involves the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. researchgate.net For instance, the reaction of 2-aminophenol with an appropriate aldehyde can lead to the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzoxazole ring. mdpi.com

Advanced Synthetic Techniques

To overcome the limitations of conventional methods, researchers have developed more efficient and environmentally friendly synthetic strategies. These advanced techniques often offer advantages such as shorter reaction times, higher yields, and greater functional group tolerance.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netarkat-usa.org This technique has been successfully applied to the synthesis of benzoxazole derivatives, often leading to significant rate enhancements and improved yields compared to conventional heating. researchgate.netscielo.brbeilstein-journals.org The use of microwave irradiation can facilitate the condensation of 2-aminophenols with various coupling partners, providing rapid access to the benzoxazole core. researchgate.net In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. arkat-usa.org

Transition metal-catalyzed cross-coupling reactions have revolutionized the field of organic synthesis and are widely used in the pharmaceutical industry. researchgate.net These reactions provide a powerful means for constructing carbon-carbon and carbon-heteroatom bonds. rhhz.netresearchgate.net In the context of benzoxazole synthesis, metal catalysts, particularly those based on palladium and copper, are employed to facilitate the coupling of 2-aminophenols with various partners. rhhz.netresearchgate.netnih.gov For example, copper-catalyzed intramolecular O-arylation of N-(2-halophenyl)benzamides offers an efficient route to 2-substituted benzoxazoles. bohrium.com These methods often exhibit high functional group tolerance and allow for the introduction of a wide range of substituents onto the benzoxazole scaffold. rhhz.net

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of benzoxazole derivatives. For example, a three-component reaction involving an aromatic aldehyde, 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole), and dimedone under microwave irradiation has been reported to produce fused quinazolinone systems in high yields. beilstein-journals.org Such strategies allow for the rapid generation of molecular diversity around the benzoxazole core.

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core 2(3H)-benzoxazolethione structure is in hand, further functionalization and derivatization are often necessary to fine-tune its biological activity. The this compound scaffold offers several positions for modification, including the nitrogen atom of the oxazole (B20620) ring, the benzene (B151609) ring, and the thione group.

A common strategy for derivatization involves N-alkylation or N-arylation of the benzoxazolethione nitrogen. This can be achieved by reacting the scaffold with various alkyl or aryl halides in the presence of a base. Another approach is the modification of the benzene ring through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at different positions.

Furthermore, the thione group can be a handle for various chemical transformations. For instance, it can be converted to a thiol, which can then be further functionalized. The versatility of the benzoxazolethione scaffold allows for the synthesis of a diverse library of compounds for biological screening. nih.govnih.govnih.govresearchgate.net

The following table summarizes some examples of derivatization strategies for related benzoxazole and benzothiazole (B30560) scaffolds, which can be conceptually applied to this compound.

ScaffoldReagents and ConditionsType of DerivatizationReference
2-(Chloromethyl)-benzo[d]-thiazole2-Hydroxysubstitutedaryl-(substitutedaryl)-methanones, K2CO3, THF, 40°CN-Alkylation jyoungpharm.org
2-AminophenolAromatic aldehydes, Potassium cyanideSynthesis of 2-substituted benzoxazoles researchgate.net
Phenolic 2-phenylbenzo[d]oxazolesBBr3O-Demethylation mdpi.com
2-AminophenolBenzaldehyde, LAIL@MNP, sonicationSynthesis of 2-phenylbenzoxazole nih.gov

This table illustrates the variety of chemical transformations that can be employed to modify the core benzoxazole structure, leading to a wide range of derivatives with potentially enhanced biological properties.

Substitution Reactions on the Benzene Ring

The benzene ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule. The directing effects of the substituents already present on the ring—the ethyl group and the fused oxazolethione ring—are crucial in determining the regioselectivity of these reactions. wikipedia.orgijcce.ac.irorganicchemistrytutor.comlibretexts.orgyoutube.commasterorganicchemistry.com

For instance, in a Friedel-Crafts alkylation, the ethyl group would direct an incoming electrophile to the ortho and para positions relative to itself. rsc.org However, the existing substitution pattern must be considered to predict the major product.

Table 1: Representative Electrophilic Substitution Reactions on a Benzoxazolethione Core

ReactionElectrophileCatalystPotential Product(s)Reference(s)
NitrationHNO₃/H₂SO₄-Nitro-substituted derivative ijcce.ac.irgoogle.com
BrominationBr₂FeBr₃Bromo-substituted derivative youtube.com
Friedel-Crafts AcylationRCOClAlCl₃Acyl-substituted derivative wikipedia.orgnih.gov

Modifications at the Thione Moiety

The exocyclic sulfur atom of the thione group is a soft nucleophile and readily undergoes reactions with various electrophiles, a process often referred to as S-alkylation or S-acylation. nih.gov This modification transforms the thione into a thioether linkage, altering the electronic properties and potential coordination sites of the molecule. These reactions typically proceed under basic conditions, which deprotonate the N-H of the lactam, forming an ambident nucleophile with reactivity at both the nitrogen and sulfur atoms. The use of soft electrophiles, such as alkyl halides, generally favors attack at the soft sulfur atom. nih.gov

For example, treatment of this compound with an alkyl halide, like methyl iodide, in the presence of a base such as potassium carbonate, would be expected to yield the corresponding 2-(methylthio)-5-ethylbenzo[d]oxazole.

Table 2: Representative S-Alkylation Reactions of Benzoxazolethiones

Alkylating AgentBaseSolventProductReference(s)
Methyl IodideK₂CO₃Acetone2-(Methylthio) derivative nih.gov
Ethyl BromoacetateNaHDMF2-(Ethoxycarbonylmethylthio) derivative nih.gov
Benzyl BromideK₂CO₃DMF2-(Benzylthio) derivative nih.gov

N-Substitution Derivatization

The nitrogen atom within the benzoxazolethione ring can also be functionalized through N-alkylation or N-acylation reactions. nih.govbeilstein-journals.org These reactions typically occur under basic conditions, similar to S-alkylation. The regioselectivity between N- and S-alkylation can often be controlled by the choice of the alkylating agent and the reaction conditions. Harder electrophiles tend to favor reaction at the harder nitrogen atom. mdpi.comresearchgate.net For instance, using a strong base like sodium hydride followed by an alkyl halide can promote N-alkylation. beilstein-journals.org

The introduction of a substituent on the nitrogen atom can significantly impact the molecule's conformation and biological activity.

Table 3: Representative N-Alkylation Reactions of Benzoxazolethiones

Alkylating AgentBaseSolventProductReference(s)
Benzyl ChlorideNaHTHF3-Benzyl derivative beilstein-journals.org
Ethyl IodideK₂CO₃DMF3-Ethyl derivative mdpi.comresearchgate.net
Propargyl BromideCs₂CO₃Acetonitrile (B52724)3-Propargyl derivative beilstein-journals.org

Elucidation of Reaction Mechanisms in Benzoxazolethione Synthesis and Transformations

The synthesis and derivatization of benzoxazolethiones proceed through well-understood reaction mechanisms. The formation of the benzoxazolethione core from a 2-aminophenol and carbon disulfide involves nucleophilic addition of the amino group to the carbon disulfide, followed by intramolecular cyclization and elimination of water.

The derivatization reactions are primarily governed by the principles of nucleophilic substitution and electrophilic aromatic substitution.

Substitution on the Benzene Ring: Electrophilic aromatic substitution on the benzene ring proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electrophile attacks the electron-rich aromatic ring, and the subsequent loss of a proton restores aromaticity. The regioselectivity is dictated by the electronic effects of the existing substituents, which stabilize or destabilize the carbocation intermediates at different positions. youtube.com

Modifications at the Thione Moiety and N-Substitution: The alkylation and acylation of the thione and lactam nitrogen are typically bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.com In the presence of a base, the benzoxazolethione is deprotonated to form an anion that acts as the nucleophile. This nucleophile then attacks the electrophilic carbon of the alkyl halide or acyl halide, displacing the leaving group in a single, concerted step. The relative nucleophilicity of the nitrogen and sulfur atoms, along with the hardness or softness of the electrophile, determines the site of the reaction.

Mechanistic Elucidation of Biological Activities and Structure Activity Relationships of 5 Ethyl 2 3h Benzo D Oxazolethione Derivatives

General Principles of Structure-Activity Relationship (SAR) in Benzoxazolethiones

The biological profile of benzoxazolethione derivatives is intricately linked to their structural features. The core bicyclic system, consisting of a benzene (B151609) ring fused to an oxazolethione ring, provides a fundamental framework that can be modified at various positions to modulate biological activity.

Influence of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the benzoxazolethione ring system play a pivotal role in determining the biological potency and selectivity of these compounds. While specific research on 5-Ethyl-2(3H)-benzo[D]oxazolethione is limited, the broader class of benzoxazole (B165842) and benzothiazole (B30560) derivatives offers valuable insights into these relationships. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions can significantly alter the molecule's electronic properties and, consequently, its interaction with biological targets.

In related benzothiazole derivatives, the presence of electron-withdrawing groups, such as a chloro group at the 5th position of the benzothiazole ring, has been shown to enhance antibacterial activity. Similarly, the substitution of heteroaryl moieties like pyridine-4-yl and furan-2-yl has demonstrated excellent antibacterial activity in chalcone-based benzothiazole derivatives. The substitution pattern on the aromatic ring attached to a triazolyl moiety in some benzothiazole derivatives is also crucial for their anti-inflammatory activity, with electron-withdrawing groups at the para position showing potent effects. nih.gov

The antimicrobial activity of multisubstituted benzazole derivatives is influenced by the type of substituent. Electron-withdrawing groups at position 5 of the benzazole ring have been found to increase the activity against Candida albicans. esisresearch.org Furthermore, the nature of the substituent on the benzothiazole ring has been shown to be critical for the inhibition of certain enzymes, with a 7'-substituent being essential for activity against heat shock protein 90. nih.gov

Conformational Aspects and Stereoisomerism in Activity Modulation

Antimicrobial Activity and Proposed Mechanisms

Derivatives of the benzoxazolethione scaffold have demonstrated notable antimicrobial properties, positioning them as potential candidates for the development of new anti-infective agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Several studies have highlighted the antibacterial potential of benzoxazole and benzothiazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. For example, certain 2,5-disubstituted benzoxazole derivatives have shown broad-spectrum activity. esisresearch.org In a study of benzothiazole derivatives, compounds bearing a 2-OCH3-C6H4 group exhibited significant inhibitory activity against Escherichia coli. nih.gov

The following table summarizes the antimicrobial activity of selected benzazole derivatives against various bacterial strains, illustrating the potential of this class of compounds.

CompoundTest OrganismMIC (µg/mL)
2-(phenoxymethyl)benzothiazoleStaphylococcus aureus3.12 esisresearch.org
Derivative 5cPseudomonas aeruginosa25 esisresearch.org
Derivative 5oPseudomonas aeruginosa25 esisresearch.org
Derivative 6a-cPseudomonas aeruginosa25 esisresearch.org
Derivative 7bPseudomonas aeruginosa25 esisresearch.org
Derivative 7gPseudomonas aeruginosa25 esisresearch.org
Derivative 7hPseudomonas aeruginosa25 esisresearch.org
Derivative 7pPseudomonas aeruginosa25 esisresearch.org

Activity Against Drug-Resistant Microbial Strains (e.g., MRSA, MDR-AB)

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB), poses a significant global health threat. Research into new antimicrobial agents is actively exploring compounds that are effective against these challenging pathogens.

Benzoxazole-based metal complexes have demonstrated the ability to reverse multidrug resistance in bacteria. nih.govnih.govresearchgate.net For instance, certain zinc(II) complexes of 2-trifluoroacetonylbenzoxazole have shown good antibacterial activity against Gram-positive pathogens. nih.gov Furthermore, some benzoxazole derivatives have been found to enhance the activity of conventional antibiotics like ciprofloxacin (B1669076) against MRSA. nih.govresearchgate.net

The following table presents data on the minimum inhibitory concentration (MIC) of ciprofloxacin in combination with a benzoxazole derivative against MRSA.

CompoundOrganismMIC of Ciprofloxacin Alone (µg/mL)MIC of Ciprofloxacin with Compound (µg/mL)Fold Reduction in MIC
Ni(II) complex of 2-fluoroacetonylbenzoxazoleE. coli AG100--2 nih.gov
Mg(II) complex of 2-fluoroacetonylbenzoxazoleE. coli AG100--2 nih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanisms of benzoxazole and benzothiazole derivatives are varied and can involve the inhibition of essential cellular processes. These compounds have been reported to target several bacterial enzymes. nih.gov

One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov Other potential targets include enzymes involved in cell wall synthesis, such as MurB (uridine diphosphate-N-acetyl enolpyruvyl glucosamine (B1671600) reductase), and protein synthesis. nih.gov Some derivatives act as peptide deformylase inhibitors, while others target dihydrofolate reductase, an enzyme involved in nucleotide synthesis. nih.gov The ability of some benzoxazole derivatives to act as quorum sensing inhibitors suggests another mechanism by which they can control bacterial virulence.

Anti-inflammatory Activity and Mechanistic Pathways

Derivatives of the benzo[d]oxazole scaffold have demonstrated significant anti-inflammatory properties through various mechanistic pathways.

A key aspect of the anti-inflammatory action of benzo[d]oxazole derivatives is their ability to suppress the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a study on novel benzo[d]oxazole-based derivatives, it was found that these compounds could decrease the expression of iNOS in β-amyloid-induced PC12 cells. nih.gov Similarly, research on structurally related benzo-thieno[3,2-d]pyrimidine derivatives has shown their capacity to inhibit iNOS expression in human keratinocytes and mouse macrophages. researchgate.net The inhibition of iNOS leads to a reduction in the production of nitric oxide (NO), a key inflammatory mediator.

Furthermore, studies on thiazole (B1198619) and benzothiazole analogs have demonstrated their potential as selective COX-2 inhibitors. nih.gov By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are pivotal mediators of inflammation and pain.

Compound ClassTarget MediatorObserved EffectReference
Benzo[d]oxazole derivativesiNOSDecreased expression nih.gov
Benzo-thieno[3,2-d]pyrimidine derivativesiNOSInhibited expression researchgate.net
Thiazole/Benzothiazole derivativesCOX-2Inhibition of activity nih.gov

The expression of many pro-inflammatory genes, including those for iNOS and COX-2, is regulated by the transcription factor nuclear factor-kappa B (NF-κB). Research has shown that benzo[d]oxazole derivatives can exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. In a study on neuroprotective benzo[d]oxazole-based derivatives, the lead compound was found to decrease the expression of NF-κB in a cellular model of Alzheimer's disease. nih.gov By inhibiting the activation of NF-κB, these compounds can effectively down-regulate the entire cascade of inflammatory gene expression. nih.govnih.gov

The immunomodulatory effects of these compounds also extend to their interaction with host immune cells and the production of cytokines. Studies on a series of benzothiazole analogs have demonstrated their ability to modulate immune responses. nih.govbohrium.com Specifically, certain derivatives were found to have a potent inhibitory effect on the proliferation of T-cells and the production of cytokines such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4). nih.govbohrium.com Some compounds showed selective inhibition of IL-2, which is crucial for T-cell proliferation, while others non-selectively inhibited both IL-2 and IL-4, suggesting a broader interference with the humoral immune response. nih.gov Additionally, some benzothiazole derivatives were found to suppress the lipopolysaccharide (LPS)-induced production of nitrites in macrophages, further indicating their anti-inflammatory potential. nih.gov

Compound ClassImmune TargetObserved EffectReference
Benzothiazole analogsT-cell proliferationInhibition nih.govbohrium.com
Benzothiazole analogsInterleukin-2 (IL-2) productionInhibition nih.gov
Benzothiazole analogsInterleukin-4 (IL-4) productionInhibition nih.gov
Benzothiazole analogsLPS-induced nitrite (B80452) productionInhibition nih.gov

Other Investigated Biological Activities and Their Molecular Mechanisms

Beyond their antibacterial and anti-inflammatory properties, derivatives of the benzo[d]oxazole and related scaffolds have been explored for other therapeutic applications.

Anticancer Activity: Several studies have highlighted the potential of benzoxazole and benzothiazole derivatives as anticancer agents. nih.govnih.govmdpi.commdpi.com For instance, a series of benzo[d]oxazol-2(3H)-one derivatives were identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for the treatment of colorectal cancer. nih.gov The most potent compound in this series was shown to inhibit the aberrant transcription activation of the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov Other studies on thiazole derivatives have also reported cytotoxic activity against various cancer cell lines, including lung, liver, and breast cancer. researchgate.netmdpi.com

Neuroprotective Activity: Benzo[d]oxazole-based derivatives have shown promise as neuroprotective agents. In a study focused on Alzheimer's disease, a series of these compounds demonstrated the ability to protect PC12 cells from β-amyloid-induced neurotoxicity. nih.gov The mechanism of this protection was linked to the activation of the Akt/GSK-3β signaling pathway and the subsequent reduction in tau protein hyperphosphorylation and NF-κB expression. nih.gov Another neuroprotective agent, T-817MA, which contains a benzothiophene (B83047) moiety, has been shown to protect against neurotoxicity by blocking lipid peroxidation. nih.gov

Enzyme Inhibition Studies

The benzoxazolethione scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with and inhibiting a range of enzymes. The following subsections detail the inhibitory activities of derivatives of this scaffold against several key enzymes.

Bacterial hyaluronan lyases (Hyals) are enzymes that degrade hyaluronan, a major component of the extracellular matrix. This degradation facilitates the spread of bacteria and their toxins through host tissues. Consequently, inhibitors of bacterial Hyal are of significant interest as potential adjuncts to antibacterial therapies.

Derivatives of benzoxazole-2-thione have been investigated as inhibitors of Hyal from Streptococcus agalactiae. Structure-based drug design, leveraging the crystal structures of Streptococcus pneumoniae Hyal, has led to the development of potent inhibitors. The core benzoxazole-2-thione structure serves as a key pharmacophore, with modifications at the N-3 position significantly influencing inhibitory activity.

A notable derivative, N-(3-phenylpropionyl)benzoxazole-2-thione, emerged as a highly potent inhibitor. This compound's efficacy is attributed to its ability to form key interactions within the enzyme's catalytic site and with a nearby hydrophobic patch. The binding is pH-dependent, with increased potency observed at the more acidic pH of 5.0, which is relevant to the microenvironment of an infection.

Table 1: Hyaluronan Lyase Inhibitory Activity of Benzoxazole-2-thione Derivatives

CompoundModificationIC50 (µM) at pH 7.4IC50 (µM) at pH 5.0
Lead CompoundN-acylated benzoxazole-2-thione--
N-(3-phenylpropionyl)benzoxazole-2-thione Phenylpropionyl group at N-324 15
Other N-acylated derivativesVarious acyl groups at N-3Active at pH 7.4Less active at pH 5.0

Data derived from studies on bacterial hyaluronan lyase.

The c-Met kinase, a receptor tyrosine kinase, is a crucial regulator of cell growth, motility, and invasion. Its aberrant activation is strongly linked to the development and progression of various cancers, making it a prime target for anticancer drug development.

Research into inhibitors of c-Met kinase has identified benzo[d]oxazol-2(3H)-one derivatives as a promising class of compounds. Through a molecular hybrid strategy, combining the benzo[d]oxazol-2(3H)-one scaffold with a 4-ethoxy-7-substituted-quinoline core, a series of potent inhibitors were designed and synthesized. Docking studies revealed that these compounds effectively bind to the ATP-binding site of the c-Met kinase.

One of the most potent compounds identified from these studies, a benzo[d]oxazol-2(3H)-one-quinolone derivative, exhibited an IC50 value in the nanomolar range against c-Met kinase. The structure-activity relationship (SAR) studies highlighted the importance of the quinoline (B57606) moiety and the specific substitutions on it for achieving high potency. While these studies were conducted on the benzo[d]oxazol-2(3H)-one core, the findings provide valuable insights into the potential of the structurally related this compound scaffold for c-Met kinase inhibition.

Table 2: c-Met Kinase Inhibitory Activity of Benzo[d]oxazol-2(3H)-one-quinolone Derivatives

CompoundScaffoldModificationc-Met Kinase IC50
Derivative 13 Benzo[d]oxazol-2(3H)-one-quinolone Specific substitutions on the quinoline moiety1 nM
Other DerivativesBenzo[d]oxazol-2(3H)-one-quinoloneVaried substitutions on the quinoline moietyGood to excellent

Data from studies on benzo[d]oxazol-2(3H)-one derivatives, a structurally related class to this compound.

Chromodomain Y-like (CDYL) protein is an epigenetic "reader" that recognizes and binds to methylated histones, playing a role in the regulation of gene expression. The development of small-molecule inhibitors for such reader proteins is a burgeoning area of research, offering tools to probe their biological functions and potential therapeutic applications.

A structure-guided approach has led to the discovery of benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors of CDYL. Molecular docking and dynamic simulations were employed to understand the binding mode of these compounds within the aromatic cage of the CDYL chromodomain.

Through virtual screening and subsequent chemical synthesis, a series of inhibitors were developed and their structure-activity relationships were elucidated. One of the most potent inhibitors, compound D03, exhibited a high binding affinity and excellent selectivity for CDYL over other chromodomain proteins. This research, centered on the benzo[d]oxazol-2(3H)-one scaffold, suggests that the this compound framework could also be a viable starting point for the design of CDYL inhibitors.

Table 3: CDYL Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives

CompoundScaffoldBinding Affinity (KD)
Initial HitsBenzo[d]oxazol-2(3H)-one5.4 µM to 271.1 µM
D03 Optimized Benzo[d]oxazol-2(3H)-one 0.5 µM

Data from studies on benzo[d]oxazol-2(3H)-one derivatives, a structurally related class to this compound.

DNA Intercalation Studies (as a general mechanism for benzoxazole derivatives)

DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic species, inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA structure and can interfere with processes such as replication and transcription, forming the basis of action for many anticancer and antimicrobial agents.

Benzoxazole derivatives, owing to their planar and aromatic nature, are known to interact with DNA, with intercalation being a predominant mechanism. Spectroscopic techniques, such as UV-visible and fluorescence spectroscopy, are commonly employed to study these interactions. The binding of a benzoxazole derivative to DNA often results in changes in the absorption and emission spectra of the compound.

The general mechanism of intercalation involves the electrostatic attraction of the cationic intercalator to the anionic DNA surface, followed by the insertion of the planar aromatic ring system into the space created by the transient separation of base pairs. This insertion leads to an unwinding of the DNA helix and an increase in the distance between the intercalated base pairs. The stability of the resulting complex is maintained by van der Waals forces and hydrophobic interactions between the intercalator and the DNA bases. While this is a general mechanism for benzoxazole derivatives, the specific intercalative properties of this compound would require dedicated experimental investigation.

Future Research Directions and Emerging Concepts in 5 Ethyl 2 3h Benzo D Oxazolethione Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives is a well-established area of organic chemistry. However, the principles of green chemistry are increasingly influencing the development of new synthetic routes, aiming for greater efficiency, reduced environmental impact, and lower cost. esisresearch.orgmdpi.com While specific methods for the large-scale synthesis of 5-Ethyl-2(3H)-benzo[d]oxazolethione are not extensively documented, several sustainable approaches applied to analogous compounds could be readily adapted.

Future research could focus on microwave-assisted organic synthesis (MAOS) which has been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds. biotech-asia.org Another promising avenue is the use of deep eutectic solvents (DES) as environmentally benign reaction media. mdpi.com

A key synthetic step for obtaining the target thione is the thionation of the corresponding 5-ethyl-2(3H)-benzo[d]oxazol-2-one. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyl compounds, including amides and esters, into their corresponding thiocarbonyls. wikipedia.orgnih.govnumberanalytics.comorganic-chemistry.org The reaction mechanism involves a four-membered ring intermediate that facilitates the sulfur-for-oxygen exchange. nih.gov The development of a chromatography-free workup procedure for reactions involving Lawesson's reagent would further enhance the sustainability of this synthetic step. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

MethodologyPotential AdvantagesKey Considerations
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, increased yields, enhanced reaction control. biotech-asia.orgOptimization of microwave parameters (power, temperature, time).
Deep Eutectic Solvents (DES)Biodegradable, low cost, low toxicity, potential for catalyst recycling. mdpi.comSolvent selection and optimization for reactant solubility and reactivity.
Lawesson's Reagent with Green WorkupEfficient thionation of the oxazolone (B7731731) precursor. wikipedia.orgorganic-chemistry.orgDevelopment of non-chromatographic purification methods to remove phosphorus byproducts. nih.gov

Integration of Advanced Computational Approaches for Enhanced Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. researchgate.netresearchgate.net For this compound, where experimental data is scarce, in silico methods offer a powerful starting point for investigation.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This information provides insights into its reactivity and potential interaction with biological targets. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with biological activity, can be developed based on data from analogous benzoxazole and benzothiazole (B30560) derivatives. esisresearch.org

Molecular docking simulations are another crucial computational tool. By docking this compound into the active sites of various enzymes or receptors implicated in disease, it is possible to predict its binding affinity and mode of interaction. nih.govnih.govnih.gov This can help in identifying potential biological targets and in the rational design of more potent analogs. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity, can also be a valuable tool for virtual screening of compound libraries to identify other molecules with similar potential. nih.govnih.govfrontiersin.orgmdpi.com

Table 2: Application of Computational Methods to this compound Research

Computational MethodPredicted Properties/Applications
Density Functional Theory (DFT)Optimized geometry, electronic properties, reactivity, spectroscopic signatures. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity based on structural features. esisresearch.org
Molecular DockingIdentification of potential biological targets, prediction of binding affinity and mode. nih.govnih.govnih.gov
Pharmacophore ModelingVirtual screening, identification of key structural features for activity. nih.govnih.govfrontiersin.orgmdpi.com

Delving Deeper into Complex Biological Mechanisms and Pathway Elucidation

Benzoxazole and benzothiazole derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. esisresearch.orgbiotech-asia.orgresearchgate.nethumanjournals.comresearchgate.net The precise mechanisms of action are often complex and can involve the modulation of multiple signaling pathways.

A significant body of research points to the potential of benzoxazole derivatives as anticancer agents. nih.govhumanjournals.comresearchgate.netmdpi.com For instance, some derivatives have been shown to act as inhibitors of key enzymes in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and the proto-oncogene c-Met. nih.govnih.govresearchgate.net Others may induce apoptosis (programmed cell death) in cancer cells. nih.gov Given these precedents, a key future research direction for this compound would be to investigate its cytotoxic effects on various cancer cell lines and to elucidate the underlying molecular mechanisms. This could involve studies on cell cycle progression, apoptosis induction, and the modulation of specific signaling pathways known to be dysregulated in cancer.

The structural similarity of the benzoxazole core to other biologically active heterocycles suggests that it may also possess other pharmacological properties. korea.ac.kr For example, related compounds have shown potential as antimicrobial agents. esisresearch.org Therefore, screening this compound against a panel of pathogenic bacteria and fungi could reveal new therapeutic applications.

Rational Design of New Molecular Scaffolds Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial information on how modifications to a chemical structure affect its biological activity. esisresearch.orgresearchgate.netresearchgate.net For the benzoxazole class of compounds, SAR studies have revealed that the nature and position of substituents on the benzoxazole ring system can have a profound impact on their pharmacological properties. esisresearch.orgmdpi.com

While specific SAR data for this compound is not available, general trends from related compounds can guide the rational design of new molecular scaffolds. For example, studies on other 5-substituted benzoxazoles have shown that the introduction of different functional groups at this position can modulate anti-inflammatory and lipophilic properties. humanjournals.com The ethyl group at the 5-position of the target compound provides a starting point for further modification.

Future research should involve the synthesis of a library of analogues of this compound with systematic variations at the 5-position and other positions of the benzoxazole ring. These analogues would then be subjected to biological screening to establish a comprehensive SAR profile. This data, in conjunction with computational modeling, would enable the rational design of novel molecular scaffolds with improved potency, selectivity, and pharmacokinetic properties. nih.govconsensus.app The benzoxazole core itself is considered a versatile scaffold that can be further functionalized to create more complex and potentially more active molecules. korea.ac.krnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-2(3H)-benzo[D]oxazolethione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions with ethyl-substituted precursors. For example, refluxing hydrazides with carbon disulfide (CS₂) in the presence of KOH in ethanol for 8–12 hours, followed by acidification and recrystallization from methanol or ethanol to improve purity . Temperature control (80–100°C) and stoichiometric ratios (e.g., 1:1.5 molar ratio of hydrazide to CS₂) are critical for yield optimization. Variations in substituents may require adjusting solvent polarity (e.g., switching from ethanol to 1,4-dioxane) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the ethyl group’s position and thione tautomerism.
  • FT-IR to identify C=S (1050–1250 cm⁻¹) and C-O (1200–1300 cm⁻¹) stretching vibrations.
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous benzo[d]oxazole derivatives .
  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict electronic properties and compare experimental vs. theoretical spectra .

Q. How does the ethyl substituent influence the compound’s electronic and steric properties compared to methyl or phenyl analogs?

  • Methodological Answer : The ethyl group enhances electron-donating effects compared to methyl, stabilizing the thione tautomer via hyperconjugation. Steric effects are minimal but can be quantified using computational tools (e.g., Hirshfeld surface analysis) to compare packing efficiencies with bulkier analogs like phenyl-substituted derivatives . Solvatochromic studies in solvents of varying polarity (e.g., ethanol vs. DMSO) can further reveal substituent-dependent spectral shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing ethyl with halogen groups) and compare bioactivity trends. For example, chloro-substituted analogs may show enhanced anticancer activity due to increased electrophilicity .
  • Meta-analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to correlate bioactivity with molecular conformation .

Q. What strategies enable selective functionalization of the thione group in this compound?

  • Methodological Answer :

  • S-Alkylation : React with alkyl halides (e.g., benzyl bromide) in DMF using K₂CO₃ as a base at 60°C to generate thioether derivatives .
  • Oxidation : Treat with H₂O₂ in acetic acid to convert the thione to a sulfoxide, monitored via TLC.
  • Coordination chemistry : Utilize the thione’s lone pairs to synthesize metal complexes (e.g., with Cu(II) or Pd(II)) for catalytic applications, characterized by UV-vis and EPR spectroscopy .

Q. How can computational modeling guide the design of this compound-based inhibitors for specific biological targets?

  • Methodological Answer :

  • Molecular docking : Screen against targets like CDYL (chromodomain protein) using AutoDock Vina, prioritizing derivatives with hydrogen-bonding interactions to key residues (e.g., Asp-356) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict IC₅₀ values .

Data Conflict Resolution & Experimental Design

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Reproducibility checks : Standardize purification methods (e.g., column chromatography vs. recrystallization) and verify via HPLC (≥95% purity).
  • Error analysis : Apply statistical tools (e.g., Chauvenet’s criterion) to identify outliers in NMR integration values .
  • Isotopic labeling : Use ¹³C-labeled precursors to confirm signal assignments in complex spectra .

Q. What experimental controls are critical when evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Positive controls : Compare with known inhibitors (e.g., staurosporine) in enzymatic assays.
  • Off-target screening : Test against unrelated kinases (e.g., PKA) to confirm selectivity.
  • Cellular validation : Use CRISPR-edited cell lines lacking the target kinase to confirm mechanism-of-action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.